(4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate
Overview
Description
(4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butylphenyl group and a trifluoromethyl-substituted butyl carbamate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate typically involves the reaction of 4-tert-butylphenol with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reagents used in this synthesis include 4-tert-butylphenol, 1,1,1-trifluoro-2-(trifluoromethyl)butyl isocyanate, and a suitable solvent such as dichloromethane or toluene. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. Industrial production methods also emphasize the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve reduction.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized products with varying properties.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable scaffold for drug design and development.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The trifluoromethyl groups can influence the compound’s binding affinity and selectivity, enhancing its efficacy in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)ethyl]carbamate
- (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)propyl]carbamate
- (4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)hexyl]carbamate
Uniqueness
(4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability, lipophilicity, and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F6NO2/c1-5-14(15(17,18)19,16(20,21)22)23-12(24)25-11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVHQCNHPDUHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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